molecular formula C24H20O7S B11407449 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

Cat. No.: B11407449
M. Wt: 452.5 g/mol
InChI Key: PINPLNYAOMKRTR-UHFFFAOYSA-N
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Description

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE is a complex organic compound with the molecular formula C24H20O7S It is characterized by the presence of ethoxy and methoxy functional groups attached to a benzoxathiol core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenyl and 4-methoxyphenoxyacetate with benzoxathiol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the ethoxy or methoxy groups, typically using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic applications.

Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its unique structure may offer advantages in drug design and efficacy.

Industry: In industry, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 4-Ethyl-2-methoxyphenol
  • 4-Methoxyphenylacetic acid
  • Coumarin derivatives

Comparison: Compared to similar compounds, 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H20O7S

Molecular Weight

452.5 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C24H20O7S/c1-3-28-17-6-4-15(5-7-17)20-12-19(13-21-23(20)31-24(26)32-21)30-22(25)14-29-18-10-8-16(27-2)9-11-18/h4-13H,3,14H2,1-2H3

InChI Key

PINPLNYAOMKRTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)OC)SC(=O)O3

Origin of Product

United States

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